molecular formula C28H44F2 B10853588 Trisnorsqualene difluoromethylidene

Trisnorsqualene difluoromethylidene

Cat. No.: B10853588
M. Wt: 418.6 g/mol
InChI Key: VSXSIZULFIRURF-OGDZRKEVSA-N
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Description

Trisnorsqualene difluoromethylidene: is a synthetic derivative of squalene, a naturally occurring organic compoundThis compound is particularly noted for its role in inhibiting cholesterol synthesis, making it a valuable compound for research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisnorsqualene difluoromethylidene involves the introduction of a difluoromethylidene group into the squalene structure. This process typically requires the use of difluoromethylation reagents and specific reaction conditions to ensure the successful incorporation of the difluoromethylidene group. The reaction is often carried out under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and quality control to ensure the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Trisnorsqualene difluoromethylidene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of trisnorsqualene difluoromethylidene involves its interaction with specific enzymes and molecular targets. The compound inhibits squalene monooxygenase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the conversion of squalene to squalene epoxide, a key step in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels, making the compound a potential therapeutic agent for managing hypercholesterolemia .

Comparison with Similar Compounds

Conclusion

Trisnorsqualene difluoromethylidene is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its ability to inhibit cholesterol synthesis makes it a valuable compound for research and potential therapeutic use. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in scientific research and industry.

Properties

Molecular Formula

C28H44F2

Molecular Weight

418.6 g/mol

IUPAC Name

(5E,9E,13E,17E)-1,1-difluoro-5,9,14,18,22-pentamethyltricosa-1,5,9,13,17,21-hexaene

InChI

InChI=1S/C28H44F2/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28(29)30/h13-15,19-20,22H,7-12,16-18,21H2,1-6H3/b24-14+,25-15+,26-19+,27-20+

InChI Key

VSXSIZULFIRURF-OGDZRKEVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(F)F)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(F)F)C)C)C

Origin of Product

United States

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